tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate
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Overview
Description
tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Hydrogenated triazole derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its triazole ring structure is known to interact with various biological targets .
Medicine: Its triazole moiety is a common pharmacophore in many bioactive molecules, including antifungal, antibacterial, and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
- tert-Butyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate
- tert-Butyl 2-(4-hydroxy-2H-1,2,3-triazol-2-yl)acetate
- tert-Butyl 2-(4-methyl-2H-1,2,3-triazol-2-yl)acetate
Comparison: tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is unique due to the presence of the amino group on the triazole ring. This functional group enhances its reactivity and allows for further derivatization. Compared to its nitro, hydroxy, and methyl counterparts, the amino derivative exhibits different chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
2166811-84-1 |
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Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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